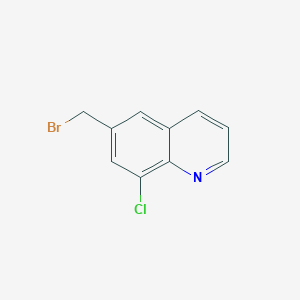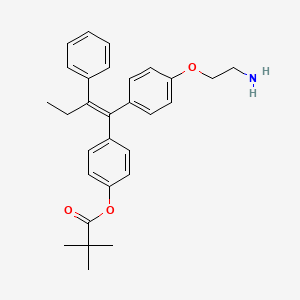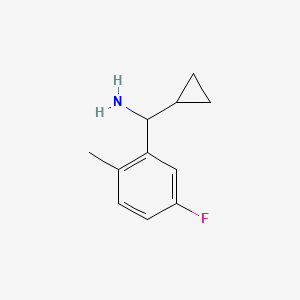
6-(Bromomethyl)-8-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-8-chloroquinoline is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of a bromomethyl group at the 6th position and a chlorine atom at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-8-chloroquinoline typically involves the bromination of 8-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and byproducts are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-8-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield the corresponding quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Such as AIBN or BPO for radical bromination.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-oxides: Formed through oxidation reactions.
Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.
Scientific Research Applications
6-(Bromomethyl)-8-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-8-chloroquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes or interfere with DNA synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the modulation of their functions .
Comparison with Similar Compounds
6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethylquinoline derivative with similar synthetic routes and applications.
2-Bromomethylquinoline-3-carboxylate: Used as an intermediate in the synthesis of quinoline ethers.
Uniqueness: 6-(Bromomethyl)-8-chloroquinoline is unique due to the specific positioning of the bromomethyl and chlorine groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic organic chemistry and medicinal research.
Properties
CAS No. |
2089651-71-6 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-(bromomethyl)-8-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2 |
InChI Key |
TZAPBAHIXBZDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)

![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)

![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)



![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)




![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
